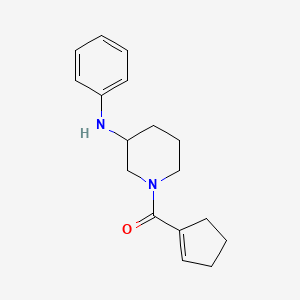
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine, also known as CPP or CPP-115, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system and is involved in regulating anxiety, sleep, and mood. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Mechanism of Action
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 increases the levels of GABA in the brain, which can have therapeutic effects in a variety of neurological and psychiatric disorders. GABA is the primary inhibitory neurotransmitter in the central nervous system and is involved in regulating anxiety, sleep, and mood.
Biochemical and Physiological Effects:
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been shown to increase the levels of GABA in the brain, which can have a variety of biochemical and physiological effects. GABA is involved in regulating anxiety, sleep, and mood, and increasing GABA levels can have anxiolytic and antidepressant effects. 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has also been shown to have anticonvulsant and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. It is also well-tolerated and has a favorable safety profile, which makes it a good candidate for clinical trials. However, 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it is not yet clear if 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 will be effective in all neurological and psychiatric disorders.
Future Directions
There are several future directions for research on 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115. One area of interest is the potential use of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 in the treatment of substance use disorders. Studies have shown that increasing GABA levels can reduce drug-seeking behavior and withdrawal symptoms in animal models. Another area of interest is the potential use of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 in the treatment of anxiety disorders. Clinical trials have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has anxiolytic effects in humans, and further research is needed to determine its efficacy in treating anxiety disorders. Additionally, research is needed to determine the long-term effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 and its potential use in combination with other drugs.
Synthesis Methods
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 can be synthesized using a multistep process that involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with N-phenylpiperidin-3-amine. The resulting product is then purified using chromatography to obtain pure 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115. The synthesis of 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. In humans, 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance use disorders. Clinical trials have shown that 1-(1-cyclopenten-1-ylcarbonyl)-N-phenyl-3-piperidinamine-115 is well-tolerated and has a favorable safety profile.
properties
IUPAC Name |
(3-anilinopiperidin-1-yl)-(cyclopenten-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(14-7-4-5-8-14)19-12-6-11-16(13-19)18-15-9-2-1-3-10-15/h1-3,7,9-10,16,18H,4-6,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAWGAFZTGGBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5964078.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5964096.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5964103.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5964108.png)
![(3-chlorobenzyl){[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5964116.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5964127.png)
![N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B5964141.png)
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964169.png)
![3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5964175.png)
![ethyl 6-tert-butyl-2-{[(4-ethoxyphenyl)acetyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B5964187.png)
![5-(4-chlorophenyl)-3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B5964195.png)
![2-(3,4-dimethoxyphenyl)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B5964202.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5964210.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5964215.png)